2,2-Dimethylaziridine

Regioselective Synthesis Aziridine Chemistry Nucleophilic Ring Opening

2,2-Dimethylaziridine (CAS 2658-24-4) is a geminally dimethyl-substituted three-membered N-heterocycle with molecular formula C₄H₉N and molecular weight 71.12 g/mol. The compound exists as a colorless liquid with a boiling point of 49°C at 760 mmHg, density of 0.78 g/cm³, refractive index of 1.413, and vapor pressure of 295 mmHg at 25°C.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 2658-24-4
Cat. No. B1330147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylaziridine
CAS2658-24-4
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESCC1(CN1)C
InChIInChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3
InChIKeyFGRJGEWVJCCOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylaziridine CAS 2658-24-4: Procurement-Grade Overview of Properties and Class Positioning


2,2-Dimethylaziridine (CAS 2658-24-4) is a geminally dimethyl-substituted three-membered N-heterocycle with molecular formula C₄H₉N and molecular weight 71.12 g/mol . The compound exists as a colorless liquid with a boiling point of 49°C at 760 mmHg, density of 0.78 g/cm³, refractive index of 1.413, and vapor pressure of 295 mmHg at 25°C [1]. The gem-dimethyl substitution at the C2 position fundamentally distinguishes this aziridine from unsubstituted ethylenimine and mono-substituted analogs by imposing steric constraints that alter both ring strain energetics and the accessibility of nucleophilic attack pathways [2].

Why 2,2-Dimethylaziridine Cannot Be Replaced by Ethylenimine or Other Aziridine Analogs in Regioselective Synthesis


Substituting a generic aziridine for 2,2-dimethylaziridine is scientifically invalid because the gem-dimethyl substitution fundamentally redirects nucleophilic ring-opening regioselectivity. In unsubstituted or mono-substituted aziridines, nucleophilic attack occurs predominantly at the less substituted carbon due to steric control [1]. However, in 2,2-dimethylaziridine systems, the sterically hindered tertiary carbon becomes the preferred site of attack under specific activation conditions—a phenomenon termed 'abnormal' ring opening that is not accessible with ethylenimine or 2-methylaziridine [2]. This switch in regioselectivity is governed by the balance between steric hindrance and electronic effects unique to the gem-dimethyl architecture [3], and activation-dependent regiocontrol (up to ≥20:1 selectivity ratios) cannot be replicated by non-geminal analogs.

2,2-Dimethylaziridine: Quantitative Differentiation Evidence Versus Comparator Aziridines


Regioselectivity of N-Acyl-2,2-Dimethylaziridine Ring Opening by Thiophenolate: Abnormal:Normal Ratio ≥20

N-Acylated 2,2-dimethylaziridines undergo ring opening by sodium thiophenolate (PhS⁻) with regioselectivity (RS) defined as abnormal:normal product ratio ≥20 in methanol and 5-16 in THF [1]. This 'abnormal' pathway represents nucleophilic attack at the sterically hindered tertiary carbon (C2), whereas 'normal' attack occurs at the unhindered methylene carbon (C3). For the N-pivaloyl derivative (R = t-Bu), RS reaches 95 in methanol—the highest selectivity observed across the tested COR substituents [2]. In contrast, unsubstituted aziridine and 2-methylaziridine lack the steric architecture necessary to generate this tertiary carbon attack preference; their ring openings follow classical steric control at the less substituted carbon [3].

Regioselective Synthesis Aziridine Chemistry Nucleophilic Ring Opening

Activation-Dependent Regioselectivity Switch in 2,2-Dimethylaziridines: Methylene vs. Tertiary Carbon Attack

The regioselectivity of nucleophilic attack on 2,2-dimethylaziridines is tunable based on the degree of N-activation. In highly activated aziridines (strong electron-withdrawing N-substituents), attack occurs at the methylene carbon (C3); in less activated aziridines, attack switches to the tertiary carbon (C2) [1]. This tunable regioselectivity represents a synthetic handle not available in ethylenimine, where attack occurs exclusively at the sole methylene-type carbon regardless of activation state. The study established that primary and secondary aliphatic amines react with activated 2,2-dimethylaziridines regioselectively, with sulfonyl activation directing opening to one structural outcome (yielding structure 3) and acyl or 2,4-dinitrophenyl activation directing to structure 4 [2].

Synthetic Methodology Reaction Mechanism Aziridine Activation

Copolymerization Reactivity Ratios: rBA = 3.1 vs. rBDMA = 0.0 in 1-Benzylaziridine Copolymerization

In cationic copolymerization with 1-benzylaziridine (BA) in dichloromethane at 20°C, 1-benzyl-2,2-dimethylaziridine (BDMA) exhibits reactivity ratios of rBA = 3.1 and rBDMA = 0.0 [1]. A reactivity ratio of zero indicates that BDMA does not homopropagate—once incorporated into the growing polymer chain, it cannot add another BDMA monomer unit. Consequently, the BDMA content in the copolymer is always less than 50% regardless of feed ratio [2]. Furthermore, BDMA cannot undergo homopolymerization under identical conditions despite fast and quantitative initiation [3]. This contrasts with 1-benzylaziridine and other N-alkylaziridines lacking gem-dimethyl substitution, which readily homopolymerize.

Polymer Chemistry Copolymerization Reactivity Ratios

Ring Opening of N-Acyl-2,2-Dimethylaziridine by Neutral Hydrolysis: Regiospecific C2-N Bond Cleavage (76-91% Yield)

Neutral hydrolysis of N-acyl-2,2-dimethylaziridines proceeds with regiospecific cleavage of the C2-N bond, yielding amidoalcohols in 76-91% overall yields [1]. This regiospecificity contrasts with the behavior of N-acylaziridines lacking gem-dimethyl substitution, where hydrolysis can produce mixtures of regioisomers. The exclusive C2-N cleavage observed in the 2,2-dimethyl system is attributed to the steric protection of the C3 methylene carbon and the enhanced susceptibility of the tertiary C2-N bond to heterolysis under hydrolytic conditions.

Hydrolysis Aziridine Ring Opening Amidoalcohol Synthesis

Comparative Reactivity with Diketene: 2,2-Dimethylaziridine vs. Ethylenimine in Acetoacetylaziridine Formation

In a comparative study of aziridine reactivity with diketene, 2,2-dimethylaziridine (Ib) and ethylenimine (Ia) both react to afford the corresponding 1-acetoacetylaziridines in good yield [1]. However, subsequent isomerization of the resulting acetoacetyl adducts proceeds with distinct regioselectivity: the 2,2-dimethylaziridine-derived adduct (IIb) undergoes ring expansion preferentially in only one direction, whereas other aziridine derivatives (e.g., IIf) produce mixtures of isomeric products upon identical treatment [2]. This demonstrates that the gem-dimethyl substitution constrains the conformational landscape of subsequent transformations, enabling predictable downstream product profiles.

Ketene Chemistry Aziridine Derivatization Heterocyclic Synthesis

Procurement-Relevant Application Scenarios for 2,2-Dimethylaziridine CAS 2658-24-4 Based on Quantitative Evidence


Synthesis of Sterically Hindered α,α-Disubstituted Amino Acids and Amines

The ≥20:1 regioselectivity of N-acyl-2,2-dimethylaziridine ring opening by thiophenolate at the tertiary carbon enables asymmetric synthesis of chiral α,α-disubstituted amino acids [4]. This application is supported by established methodology for regioselective nucleophilic ring opening of 2,2-disubstituted aziridines as a broadly applicable route to these synthetically challenging building blocks [2]. Procure 2,2-dimethylaziridine when your synthetic route requires the sterically congested α,α-disubstituted amine pharmacophore found in numerous peptidomimetic drug candidates.

Controlled Copolymer Architecture Design via Non-Homopropagating Monomer

The reactivity ratio rBDMA = 0.0 in cationic copolymerization with 1-benzylaziridine establishes 2,2-dimethylaziridine derivatives as 'chain-terminating' comonomers that prevent homopropagation [4]. This property enables precise control over polymer microstructure—specifically, the creation of copolymers with well-defined, isolated 2,2-dimethylaziridine-derived units distributed along a polyamine backbone. Procure 2,2-dimethylaziridine as a monomer precursor when designing block-like or gradient polyamine architectures where spatial control over amine functionality is required for downstream conjugation or stimuli-responsive behavior.

Divergent Synthesis from a Single Aziridine Building Block via Activation-Dependent Regiocontrol

The tunable regioselectivity of 2,2-dimethylaziridine ring opening—where sulfonyl activation directs nucleophilic attack to one structural outcome and acyl activation directs to another [4]—enables divergent synthetic strategies from a single precursor. This capability is particularly valuable in medicinal chemistry lead optimization programs where parallel synthesis of structurally distinct analogs from a common intermediate reduces procurement complexity and streamlines SAR exploration. Procure 2,2-dimethylaziridine when your workflow demands a versatile, single building block that can access multiple chemical space vectors via simple N-protecting group modulation.

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